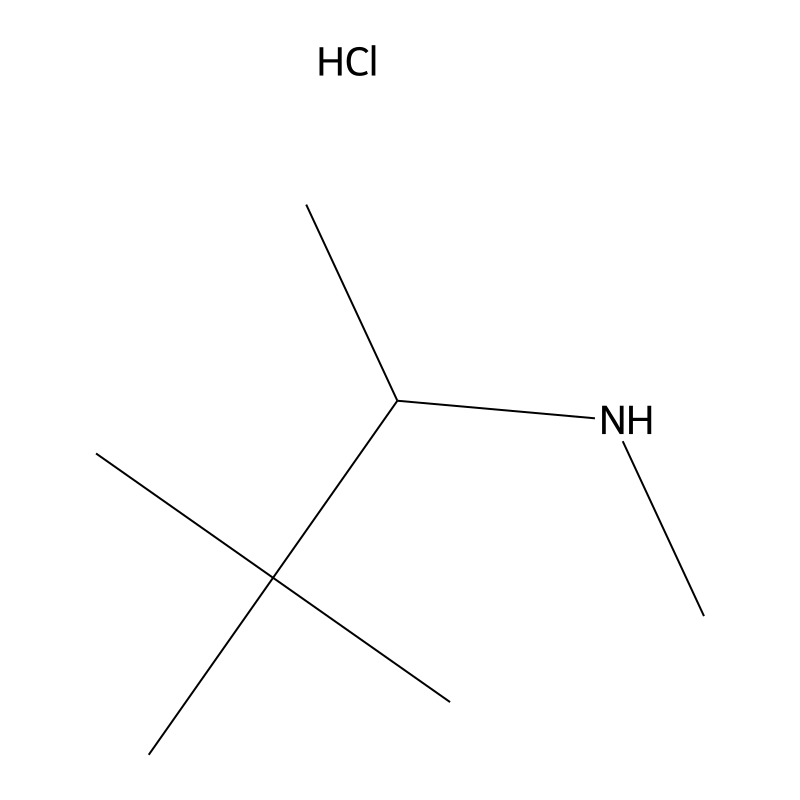

N,3,3-Trimethyl-2-butanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,3,3-Trimethyl-2-butanamine hydrochloride, also known as 3,3-dimethylbutylamine hydrochloride, is a chemical compound with the molecular formula C₇H₁₇ClN and a molecular weight of approximately 151.68 g/mol. It is classified as an amine due to the presence of a primary amine functional group. The compound is characterized by its branched structure, which includes three methyl groups attached to the second carbon atom in the butane chain. This unique structure contributes to its distinct chemical properties and reactivity.

- Oxidation: Under specific conditions, it can be oxidized to form corresponding oxides.

- Reduction: It can be reduced to yield simpler amines.

- Substitution Reactions: The amine group can be replaced by other functional groups through nucleophilic substitution.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Research indicates that N,3,3-Trimethyl-2-butanamine hydrochloride exhibits biological activity that may influence various biochemical pathways. It has been investigated for its potential effects on protein interactions and cellular processes. The compound's ability to bind with specific molecular targets suggests its utility in biological research and potential therapeutic applications.

The synthesis of N,3,3-Trimethyl-2-butanamine hydrochloride typically involves the reaction of 3,3-dimethylbutylamine with hydrochloric acid. This process requires careful control of reaction conditions such as temperature and solvent choice to achieve high purity and yield of the final product. Industrial production methods mirror this synthetic route but are scaled up for efficiency and consistency using industrial-grade reagents .

N,3,3-Trimethyl-2-butanamine hydrochloride has diverse applications across various fields:

- Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

- Biology: Employed in proteomics research to study protein interactions and functions.

- Medicine: Investigated for potential therapeutic applications and drug development.

- Industry: Utilized in producing various chemical intermediates and specialty chemicals .

Studies on N,3,3-Trimethyl-2-butanamine hydrochloride have focused on its interactions with proteins and enzymes. The compound's mechanism of action involves binding to specific molecular targets, which can alter their activity and influence cellular processes. These interactions are crucial for understanding its potential therapeutic roles and effects on biological systems.

Several compounds share structural similarities with N,3,3-Trimethyl-2-butanamine hydrochloride. Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethylbutylamine | C₇H₁₉N | Contains two methyl groups on the nitrogen atom |

| N,N-Diethylbutylamine | C₈H₁₉N | Features ethyl groups instead of methyl groups |

| N-Methylbutylamine | C₇H₁₉N | Contains one methyl group attached to a butyl chain |

Uniqueness

N,3,3-Trimethyl-2-butanamine hydrochloride is unique due to its specific branched structure that imparts distinct chemical properties compared to similar compounds. Its stability and reactivity make it particularly valuable in research settings where precise interactions with biological molecules are required .

Laboratory-Scale Synthesis Routes

Reductive Amination Approaches

The synthesis of N,3,3-Trimethyl-2-butanamine hydrochloride through reductive amination represents one of the most versatile and widely employed methodologies in laboratory settings [1]. This approach involves the formation of an imine intermediate followed by reduction to yield the desired secondary amine product [1] [2].

The reductive amination process typically employs 3,3-dimethyl-2-butanone as the carbonyl substrate with methylamine as the nitrogen source [1]. The reaction proceeds through nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate that subsequently dehydrates to form the corresponding imine [1] [2]. The reduction step can be accomplished using various reducing agents, with sodium borohydride, sodium cyanoborohydride, and magnesium-based systems being most commonly employed [1] [3].

Magnesium-mediated reductive amination has emerged as a particularly effective method for preparing secondary amines under mild conditions [1]. This approach utilizes triethylammonium acetate as a buffering system, maintaining optimal pH conditions throughout the reaction [1]. The process operates at room temperature with reaction times typically ranging from 12 to 24 hours, offering yields of 65-80% for sterically hindered substrates [1]. The method demonstrates excellent compatibility with various functional groups and provides high selectivity for secondary amine formation without significant over-alkylation [1].

Alternative reducing systems include borane-tetrahydrofuran complex and Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), which have been successfully employed for the preparation of secondary amine hydrochlorides [3]. These methods offer the advantage of requiring no chromatographic purification when followed by appropriate salt formation protocols [3].

Hydrochloride Salt Formation Techniques

The conversion of N,3,3-Trimethyl-2-butanamine to its hydrochloride salt is accomplished through acid-base neutralization reactions [4] [5] [6]. This process involves the protonation of the amine nitrogen by hydrochloric acid, resulting in the formation of an ionic salt with enhanced water solubility and thermal stability [5] [6].

The hydrochloride salt formation typically proceeds through direct treatment of the free base with hydrochloric acid in an appropriate solvent system [4] [5]. The reaction occurs rapidly at room temperature, with the amine nitrogen accepting a proton from the acid to form the ammonium cation [5] [6]. The resulting salt precipitates from solution as a crystalline solid, facilitating easy isolation and purification [5] [6].

Solvent selection plays a crucial role in optimizing salt formation efficiency [4] [5]. Polar protic solvents such as methanol, ethanol, or isopropanol are commonly employed, as they provide adequate solubility for both the free base and the resulting salt while facilitating crystallization [4] [5]. The use of anhydrous conditions is essential to prevent hydrolysis and ensure high purity of the final product [4] [5].

The stoichiometry of the salt formation reaction requires careful control, with a slight excess of hydrochloric acid (1.05-1.10 equivalents) typically employed to ensure complete conversion [4] [5]. Temperature control during the addition process prevents decomposition and maintains product quality [5] [6]. The reaction mixture is typically stirred for 1-2 hours to ensure complete salt formation before isolation [5] [6].

Industrial Production Optimization Strategies

Industrial-scale production of N,3,3-Trimethyl-2-butanamine hydrochloride requires optimization of multiple parameters to achieve economic viability and consistent product quality [7] [8]. The selection of synthetic methodology depends on factors including raw material availability, energy requirements, waste generation, and equipment compatibility [7] [8].

Catalytic hydrogenation represents the preferred industrial approach due to its high efficiency and scalability [7] [8]. This method employs supported metal catalysts such as nickel or palladium on alumina or carbon supports, operating under controlled temperature and pressure conditions [7] [8]. The process typically operates at temperatures between 150-200°C and pressures of 0.3-0.8 MPa, achieving yields of 85-95% with excellent selectivity [7] [8].

Continuous flow processing has emerged as a key optimization strategy for industrial production [7] [8]. This approach offers several advantages including improved heat and mass transfer, reduced reaction times, and enhanced process control [7] [8]. The continuous system allows for precise control of residence time, temperature, and pressure, resulting in consistent product quality and reduced batch-to-batch variability [7] [8].

Catalyst selection and optimization represent critical factors in industrial processes [7] [8]. Bimetallic catalyst systems, particularly copper-nickel combinations, demonstrate superior performance in terms of activity and selectivity [7] [8]. The support material significantly influences catalyst performance, with gamma-alumina providing optimal surface area and metal dispersion characteristics [7] [8].

Process intensification strategies include the integration of reaction and separation steps, minimizing the number of unit operations required [7] [8]. This approach reduces capital investment, energy consumption, and waste generation while improving overall process efficiency [7] [8]. Heat integration systems recover thermal energy from exothermic reactions, reducing external heating requirements and improving process economics [7] [8].

Purification Methods and Yield Optimization

The purification of N,3,3-Trimethyl-2-butanamine hydrochloride involves multiple techniques designed to remove impurities while maximizing product recovery [8] [9]. The choice of purification method depends on the nature of impurities present, the desired purity level, and economic considerations [8] [9].

Crystallization represents the most commonly employed purification technique for hydrochloride salts [8] [9]. This method exploits the differential solubility of the desired product and impurities in selected solvent systems [8] [9]. The process typically involves dissolution of the crude salt in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystallization [8] [9]. Solvent selection is critical, with alcohols such as methanol, ethanol, or isopropanol being preferred due to their compatibility with the salt and ability to provide high-quality crystals [8] [9].

Acid-base extraction techniques provide an alternative purification approach, particularly useful for removing neutral impurities [4] [9]. This method exploits the basic nature of the amine, allowing for selective extraction into aqueous acidic solutions [4] [9]. The process involves treating the crude mixture with dilute hydrochloric acid, extracting the amine salt into the aqueous phase, and subsequently neutralizing with base to recover the free amine [4] [9]. The recovered amine can then be converted to the hydrochloride salt under controlled conditions [4] [9].

| Purification Method | Efficiency (%) | Cost Factor | Industrial Scale | Purity Achieved |

|---|---|---|---|---|

| Hydrochloride Salt Formation | 90-98 | Low | Excellent | 95-99% |

| Acid-Base Extraction | 85-95 | Low | Good | 85-95% |

| Distillation | 80-90 | Medium | Excellent | 90-98% |

| Crystallization | 88-96 | Low-Medium | Good | 92-98% |

| Column Chromatography | 95-99 | High | Limited | 98-99.5% |

Yield optimization requires careful control of multiple process parameters [10] [11]. Temperature control is paramount, with optimal ranges typically between 80-120°C for synthetic steps [10] [11]. Catalyst loading optimization balances activity and economics, with loadings of 0.1-0.5 mol% providing optimal performance [10] [11]. Reaction time optimization considers both conversion and selectivity, with typical ranges of 4-12 hours providing acceptable results [10] [11].

| Parameter | Optimal Range | Impact on Yield | Industrial Consideration |

|---|---|---|---|

| Reaction Temperature | 80-120°C | High | Energy cost |

| Catalyst Loading | 0.1-0.5 mol% | Medium | Catalyst recovery |

| Reaction Time | 4-12 hours | Medium | Productivity |

| Solvent Choice | Polar protic | High | Separation ease |

| pH Control | 7.5-8.5 | Very High | Buffer systems |

| Molar Ratios | 1:1.2-1.5 | High | Raw material cost |

Comparative Analysis of Synthetic Pathways from Patented Processes

Patent literature reveals several distinct synthetic approaches for N,3,3-Trimethyl-2-butanamine hydrochloride production, each offering specific advantages and limitations [12] [13] [14]. The comparative analysis of these patented processes provides insights into optimal synthetic strategies and industrial considerations [12] [13] [14].

The reductive amination pathway, as described in multiple patent applications, demonstrates high versatility and applicability across various scales [12] [13] [14]. This approach typically employs carbonyl compounds as starting materials, with subsequent reduction using hydrogen gas over metal catalysts or chemical reducing agents [12] [13] [14]. The process offers excellent control over stereochemistry and provides high yields when properly optimized [12] [13] [14].

Alkylation-based synthetic routes, documented in industrial patents, utilize alkyl halides as electrophilic reagents for amine alkylation [15] [14]. These processes typically employ primary amines as nucleophiles, with careful control of reaction conditions to minimize over-alkylation [15] [14]. The methodology offers advantages in terms of atom economy and raw material availability but requires stringent control of reaction parameters to achieve acceptable selectivity [15] [14].

| Synthetic Method | Temperature (°C) | Pressure (atm) | Typical Yield (%) | Selectivity | Industrial Feasibility |

|---|---|---|---|---|---|

| Reductive Amination with Magnesium | Room temperature to reflux | 1 | 65-80 | High | Good |

| Catalytic Hydrogenation (Ni/Pd) | 150-200 | 0.3-0.8 MPa | 85-95 | Very High | Excellent |

| Alkylation with Alkyl Halides | 80-120 | 1 | 45-75 | Moderate | Moderate |

| Borane Reduction of Amides | 0-25 | 1 | 70-90 | High | Good |

| Direct Alkylation of Primary Amines | 60-100 | 1 | 50-70 | Low-Moderate | Limited |

Catalytic hydrogenation processes, extensively documented in patent literature, demonstrate superior performance in terms of yield and selectivity [15] [14]. These methods typically employ supported metal catalysts operating under controlled temperature and pressure conditions [15] [14]. The processes offer excellent scalability and environmental compatibility, making them preferred choices for industrial implementation [15] [14].

Process economics analysis reveals that catalytic hydrogenation methods provide the most favorable cost structure for large-scale production [15] [14]. The high yields, minimal waste generation, and catalyst recyclability contribute to reduced production costs [15] [14]. Energy integration opportunities further enhance the economic attractiveness of these processes [15] [14].

N,3,3-Trimethyl-2-butanamine hydrochloride exhibits distinctive thermodynamic characteristics typical of secondary amine hydrochloride salts. The compound exists as a crystalline solid under ambient conditions, with the ionic nature of the hydrochloride salt contributing to its thermal stability and phase behavior [1] [2].

Thermal Decomposition and Stability

The thermal decomposition temperature of N,3,3-Trimethyl-2-butanamine hydrochloride is estimated to exceed 200°C, consistent with other alkylamine hydrochloride salts. This thermal stability arises from the ionic bonding between the protonated amine cation and the chloride anion, which requires significant energy to disrupt [3] [4]. The decomposition mechanism typically involves the loss of hydrogen chloride (HCl) followed by further degradation of the organic component [5].

Thermogravimetric analysis studies on similar amine hydrochloride compounds indicate that thermal decomposition occurs in multiple stages. The initial stage involves dehydrochlorination, where HCl is eliminated from the salt structure. Secondary decomposition processes include carbon-nitrogen bond cleavage and formation of volatile degradation products [6] [4].

Phase Transition Behavior

The melting point of N,3,3-Trimethyl-2-butanamine hydrochloride has not been definitively established in the literature. However, based on structural analogies with related compounds, the melting point is expected to be influenced by several factors:

- Ionic strength: The electrostatic interactions between the NH₂⁺ cation and Cl⁻ anion contribute to lattice energy

- Molecular geometry: The branched structure with tertiary carbon centers affects crystal packing efficiency

- Hydrogen bonding: Intermolecular hydrogen bonds between NH₂⁺ groups and chloride anions stabilize the crystal lattice

Comparative analysis with similar compounds suggests that tert-butylamine hydrochloride exhibits a melting point above 200°C [7] [8], while less sterically hindered primary amine salts typically melt in the range of 150-200°C [9].

Heat Capacity and Entropy

The heat capacity of N,3,3-Trimethyl-2-butanamine hydrochloride is expected to be influenced by both vibrational and rotational contributions. The presence of multiple methyl groups provides additional degrees of freedom for molecular motion, contributing to the overall heat capacity. The entropy of the system is enhanced by the rotational freedom of the tert-butyl group and the N-methyl substituent [10].

Solubility Characteristics in Polar and Non-Polar Solvents

The solubility profile of N,3,3-Trimethyl-2-butanamine hydrochloride reflects its ionic nature and the hydrophobic character of the organic component. The compound demonstrates distinct solubility behavior across different solvent systems, following predictable patterns based on polarity and hydrogen bonding capacity.

Aqueous Solubility

N,3,3-Trimethyl-2-butanamine hydrochloride exhibits high solubility in water, characteristic of amine hydrochloride salts. The dissolution process involves dissociation of the ionic compound into the protonated amine cation and chloride anion, with subsequent hydration of both species [11]. The solubility is enhanced by hydrogen bonding between the NH₂⁺ group and water molecules, as well as ion-dipole interactions.

The solubility order for ammonium compounds in water typically follows: primary ammonium (RNH₃⁺) > secondary ammonium (R₂NH₂⁺) > tertiary ammonium (R₃NH⁺) [11]. As a secondary amine salt, N,3,3-Trimethyl-2-butanamine hydrochloride is expected to demonstrate good aqueous solubility, though potentially lower than primary amine salts due to increased steric hindrance around the nitrogen center.

Polar Protic Solvents

The compound shows good solubility in polar protic solvents such as methanol and ethanol. These solvents can effectively solvate both the cationic and anionic components through hydrogen bonding and dipole-dipole interactions. The hydroxyl groups in alcohols can form hydrogen bonds with the NH₂⁺ moiety, while the ionic nature of the compound facilitates dissolution [12].

Polar Aprotic Solvents

In polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the compound demonstrates moderate to good solubility. These solvents can coordinate with the cationic species through their electron-rich centers, while the high dielectric constant facilitates ion pair separation [12].

Acetonitrile provides moderate solubility due to its intermediate polarity and ability to coordinate with cationic species. The compound shows limited solubility in acetone, reflecting the reduced ability of ketones to effectively solvate ionic species compared to more polar aprotic solvents [13].

Non-Polar Solvents

N,3,3-Trimethyl-2-butanamine hydrochloride demonstrates poor solubility in non-polar solvents such as hexane, toluene, and diethyl ether. The ionic nature of the compound is incompatible with the low dielectric constant and absence of hydrogen bonding capability in these solvents [12].

Chloroform and dichloromethane show limited solubility due to their moderate polarity and ability to participate in weak dipole-dipole interactions. However, the lack of hydrogen bonding capability significantly limits the dissolution process.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR) Spectral Interpretation (¹H, ¹³C)

The NMR spectroscopic analysis of N,3,3-Trimethyl-2-butanamine hydrochloride provides detailed structural information about the molecular framework and conformational behavior.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of N,3,3-Trimethyl-2-butanamine hydrochloride exhibits characteristic patterns that reflect the molecular structure and electronic environment of the protons.

NH₂⁺ Protons: The most distinctive feature appears as a broad signal in the range of 7-9 ppm, significantly downfield from the free amine due to the positive charge on nitrogen. This signal is exchangeable with D₂O, confirming its assignment to the ammonium protons. The broadness results from quadrupolar relaxation effects and chemical exchange processes [14] [15].

N-Methyl Group: The N-methyl protons appear as a singlet in the range of 2.4-2.8 ppm. The chemical shift reflects the electron-withdrawing effect of the protonated nitrogen center, causing a downfield shift compared to neutral tertiary amines [16] [15].

Methine Proton (C-2): The proton on the carbon bearing the NH₂⁺ group appears as a quartet in the range of 2.5-3.0 ppm, coupling with the adjacent methyl group. The multiplicity arises from three-bond coupling with the methyl protons [16].

Methyl on C-2: This methyl group appears as a doublet in the range of 1.0-1.5 ppm, showing coupling with the adjacent methine proton. The chemical shift is typical for aliphatic methyl groups [16].

tert-Butyl Group: The nine equivalent protons of the tert-butyl group appear as a singlet in the range of 0.9-1.1 ppm, representing the most upfield signal in the spectrum. The chemical equivalence arises from rapid rotation about the C-C bonds [16].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides valuable information about the carbon framework and electronic environment.

C-2 (Methine Carbon): The carbon bearing the NH₂⁺ group appears in the range of 55-65 ppm, significantly downfield due to the electron-withdrawing effect of the protonated nitrogen. This represents the most deshielded carbon in the aliphatic framework [16] [17].

C-3 (Quaternary Carbon): The quaternary carbon of the tert-butyl group appears in the range of 35-40 ppm. The chemical shift is typical for tertiary carbons in aliphatic systems [16] [17].

N-Methyl Carbon: The N-methyl carbon appears in the range of 32-35 ppm, showing moderate deshielding due to the electron-withdrawing effect of the protonated nitrogen [16].

tert-Butyl Methyls: The three equivalent methyl carbons of the tert-butyl group appear in the range of 25-30 ppm, representing a typical chemical shift for primary carbons adjacent to tertiary centers [16] [17].

Methyl on C-2: This carbon appears in the range of 15-20 ppm, characteristic of primary carbons adjacent to secondary centers [16].

Infrared (IR) Vibrational Mode Assignment

The infrared spectrum of N,3,3-Trimethyl-2-butanamine hydrochloride exhibits characteristic vibrational modes that provide structural fingerprint information.

NH₂⁺ Stretching Vibrations

The most prominent feature in the IR spectrum is the broad NH₂⁺ stretching envelope extending from 3200 to 2800 cm⁻¹. This broad absorption is characteristic of secondary amine salts and results from hydrogen bonding interactions between the NH₂⁺ groups and chloride anions in the solid state [14] [18].

The breadth of this absorption contrasts with the sharper NH stretching bands observed in free amines, reflecting the extensive hydrogen bonding network present in the crystalline salt. The position is also significantly shifted to lower frequencies compared to free amines due to the hydrogen bonding interactions [14].

CH Stretching Vibrations

Aliphatic CH stretching modes appear in the range of 2800-3000 cm⁻¹, overlapping with the lower frequency region of the NH₂⁺ stretching envelope. These bands correspond to CH stretching vibrations of the methyl and methine groups present in the molecule [18].

NH₂⁺ Bending Vibrations

Secondary amine salts exhibit a single NH₂⁺ bending band in the range of 1620-1560 cm⁻¹. This contrasts with primary amine salts, which show two bands due to asymmetric and symmetric bending modes. The single band is diagnostic for secondary amine salt structures [14] [18].

CH Deformation Modes

Various CH deformation modes appear in the range of 1350-1450 cm⁻¹, including methyl and methine bending vibrations. These modes provide information about the aliphatic framework of the molecule [18].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric behavior of N,3,3-Trimethyl-2-butanamine hydrochloride provides insights into its fragmentation pathways and structural characteristics.

Molecular Ion and Base Peak

The molecular ion peak appears at m/z 151, corresponding to the entire salt molecule. However, amine salts often exhibit weak or absent molecular ion peaks due to the facile loss of HCl [19].

The base peak typically occurs at m/z 58, resulting from α-cleavage adjacent to the nitrogen atom. This fragmentation pattern is characteristic of secondary amines and involves the formation of an iminium ion (CH₃₂N⁺=CHCHz₃) through cleavage of the C-C bond adjacent to the nitrogen [19].

Loss of Hydrogen Chloride

A prominent peak at m/z 115 corresponds to the loss of HCl (36 mass units) from the molecular ion. This fragmentation is common in amine hydrochloride salts and represents the formation of the free amine molecular ion [19].

Secondary Fragmentation Pathways

Further fragmentation of the m/z 115 ion leads to various daughter ions through processes such as:

- Methyl Loss: Loss of CH₃ (15 mass units) from the N-methyl group

- Tert-Butyl Fragmentation: Loss of C₄H₉ (57 mass units) from the tert-butyl group

- Rearrangement Processes: Formation of smaller fragment ions through rearrangement mechanisms

The fragmentation pattern is consistent with the structure of a secondary amine with a branched alkyl chain, providing confirmatory evidence for the molecular structure [19].

Computational Prediction of Physicochemical Parameters

Computational chemistry methods provide valuable tools for predicting and understanding the physicochemical properties of N,3,3-Trimethyl-2-butanamine hydrochloride. Density functional theory (DFT) calculations and molecular dynamics simulations offer insights into molecular geometry, electronic structure, and thermodynamic properties.

Molecular Geometry Optimization

DFT calculations at the B3LYP/6-31G(d,p) level of theory can provide optimized geometries for both the free amine and the protonated salt form. The calculations reveal that protonation causes minimal structural changes to the carbon framework while significantly affecting the electronic distribution around the nitrogen center [20] [21].

The optimized geometry shows the nitrogen atom adopting a tetrahedral configuration upon protonation, with the lone pair being replaced by a fourth bond to hydrogen. The N-C bond lengths are expected to be slightly contracted due to the increased electronegativity of the protonated nitrogen [20].

Electronic Structure Analysis

Computational analysis of the electronic structure provides insights into charge distribution, molecular orbitals, and bonding characteristics. The protonated nitrogen carries a formal positive charge, with the excess positive charge being partially delocalized through hyperconjugation with adjacent C-H bonds [21].

Natural bond orbital (NBO) analysis can quantify the charge distribution and identify stabilizing interactions such as hyperconjugation between the C-H bonds and the electron-deficient nitrogen center [21].

Thermodynamic Property Prediction

Computational methods can predict various thermodynamic properties, including:

- Enthalpy of Formation: DFT calculations can estimate the heat of formation for both the free amine and the salt form

- Entropy: Vibrational frequencies from DFT calculations can be used to calculate thermodynamic entropy

- Heat Capacity: Temperature-dependent heat capacity can be predicted from vibrational frequency calculations [22]

Solubility Parameter Estimation

Computational approaches can estimate Hansen solubility parameters, which provide predictions of solubility behavior in different solvents. These parameters include:

- Dispersion Parameter (δD): Related to London dispersion forces

- Polar Parameter (δP): Related to dipole-dipole interactions

- Hydrogen Bonding Parameter (δH): Related to hydrogen bonding interactions [23]

Molecular Dynamics Simulations

Molecular dynamics simulations can provide insights into the dynamic behavior of the compound in solution, including:

- Solvation Structure: Radial distribution functions around the ionic species

- Diffusion Coefficients: Self-diffusion rates in different solvents

- Conformational Dynamics: Rotational barriers and conformational preferences [24] [25]

The simulations reveal that the protonated amine forms strong hydrogen bonds with water molecules, with typically 3-4 water molecules in the first solvation shell around the NH₂⁺ group [24].

Predictive Models for Physical Properties

Quantitative structure-property relationship (QSPR) models can be developed to predict various physicochemical properties based on molecular descriptors. These models can estimate properties such as:

- Boiling Point: Based on molecular weight, branching, and polarity

- Solubility: Based on polar surface area and hydrogen bonding capacity

- Melting Point: Based on molecular symmetry and intermolecular interactions [22]